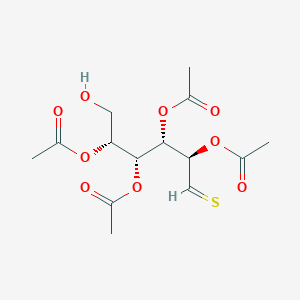
beta-d-Thioglucose tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-d-Thioglucose tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose, is a chemical compound with the molecular formula C14H20O9S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-d-Thioglucose tetraacetate can be synthesized through the acetylation of beta-d-thioglucose. The process typically involves the reaction of beta-d-thioglucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-d-Thioglucose tetraacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of beta-d-Thioglucose tetraacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. In photodynamic therapy, the compound can generate singlet oxygen upon photoexcitation, leading to the selective destruction of cancer cells . The acetyl groups can be hydrolyzed, releasing the active thioglucose moiety which can then participate in biochemical reactions .
Comparaison Avec Des Composés Similaires
- 1-Thio-β-D-glucose sodium salt
- 5-Thio-D-glucose
- Phenyl 1-thio-β-D-galactopyranoside
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
- β-D-Glucose pentaacetate
- α-D (+)-Glucose pentaacetate
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- Acetobromo-α-D-galactose
Uniqueness: Beta-d-Thioglucose tetraacetate is unique due to its combination of a thiol group and acetylated hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to generate singlet oxygen upon photoexcitation also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H20O9S |
|---|---|
Poids moléculaire |
364.37 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-1-hydroxy-6-sulfanylidenehexan-2-yl] acetate |
InChI |
InChI=1S/C14H20O9S/c1-7(16)20-11(5-15)13(22-9(3)18)14(23-10(4)19)12(6-24)21-8(2)17/h6,11-15H,5H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
Clé InChI |
SGUWTTGYRDTUHK-XJFOESAGSA-N |
SMILES isomérique |
CC(=O)O[C@H](CO)[C@H]([C@@H]([C@H](C=S)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC(CO)C(C(C(C=S)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


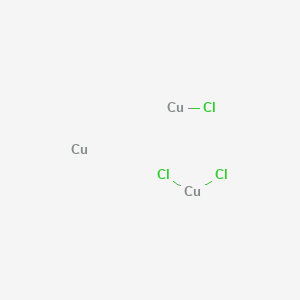
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
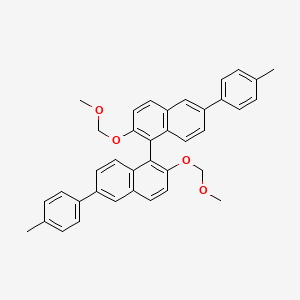

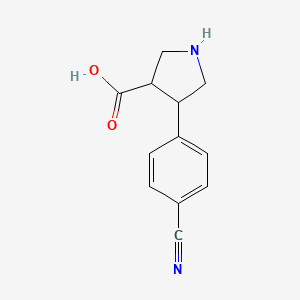

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
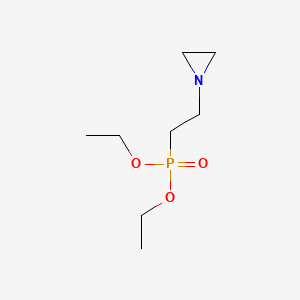
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
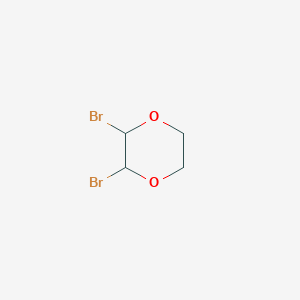

![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
